(1-amino-2,3-dihydro-1H-inden-1-yl)methanol
Overview
Description
The compound (1-amino-2,3-dihydro-1H-inden-1-yl)methanol is a 1,2-amino alcohol that has been identified as an impurity in the synthesis of pharmaceutical compounds. It is of particular interest due to its presence in the production of Varenicline®, a medication used for smoking cessation. The identification and synthesis of this compound are crucial for quality control and understanding the synthesis pathway of related pharmaceuticals .
Synthesis Analysis
The synthesis of this compound has been achieved through a one-pot, four-component reaction involving an amine, an aldehyde, and methanol. This process utilizes a free-radical multicomponent reaction with an aqueous acidic TiCl3/t-BuOOH system, allowing for the assembly of the 1,2-amino alcohols under mild conditions and yielding fair to excellent results . Additionally, a more specific synthesis route for the compound was developed using intermediates from the production of Varenicline®. The optimal synthesis involved the use of lithium aluminum hydride (LiAlH4) followed by basic workup conditions. High-performance liquid chromatography (HPLC) analysis confirmed the structure of the compound as the main band impurity in the synthesis of Varenicline® .
Molecular Structure Analysis
The molecular structure of this compound was confirmed through analytical techniques such as HPLC. The impurity was initially unidentified in the synthesis process of Varenicline® but was later confirmed to be the open-ring product of the lithium aluminum hydride reduction. The synthesis provided structural confirmation of this compound, which is essential for the quality control of pharmaceuticals .
Chemical Reactions Analysis
The compound is involved in the synthesis of Varenicline® as an impurity. It is formed during the reduction process, which suggests that it participates in reactions typical for 1,2-amino alcohols. The use of reducing agents such as LiAlH4 indicates that the compound can undergo reduction reactions. The exact chemical reactions and pathways leading to the formation of this impurity have not been detailed in the provided papers, but its identification is a step towards understanding these processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the provided papers. However, as a 1,2-amino alcohol, it can be inferred that the compound likely possesses properties common to this class of compounds, such as solubility in organic solvents and the ability to form hydrogen bonds due to the presence of both amino and hydroxyl functional groups. These properties would be relevant in the context of its behavior as an impurity in pharmaceutical synthesis and its potential impact on the quality of the final product .
Scientific Research Applications
Synthesis and Impurity Characterization
Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol This compound was synthesized and characterized as the main band impurity found in the starting material of Varenicline®. It was identified as an open‐ring product of lithium aluminum hydride (LAH) reduction. This discovery was crucial in understanding and improving the synthesis process of pharmaceutical compounds like Varenicline® (Busch et al., 2008).
Computational Studies and Eco-friendly Synthesis
Computational Synthesis of α-Amino Esters Derivatives The α-amino acid derivatives, a class of compounds with significant medicinal and synthetic interest, were computationally studied for the synthesis of new pyrazolyl α-amino esters derivatives. This research facilitated the establishment of an economical and eco-friendly synthesis strategy for these compounds, highlighting the broader applications of (1-amino-2,3-dihydro-1H-inden-1-yl)methanol in synthesizing biologically active molecules (Mabrouk et al., 2020).
Catalytic and Synthetic Applications
Catalytic Applications in Organic Synthesis The compound found applications as a potential hydrogen source and C1 synthon in organic synthesis. Its use in selective N‐methylation of amines and transfer hydrogenation of nitroarenes using methanol was explored, showcasing its utility in the synthesis of pharmaceutical agents and key pharmaceutical intermediates. This represents a clean and cost‐effective method in synthetic chemistry, further emphasizing the compound's utility in advanced catalytic processes (Sarki et al., 2021).
Synthesis of Heterocyclic Systems The compound's utility was also seen in the synthesis of heterocyclic systems, such as 1,2,3-trisubstituted 1H-indenes, via palladium(0)-catalyzed regioselective multicomponent synthesis. This method allowed for the combinatorial preparation of unsymmetrically substituted 1H-indenes, demonstrating the compound's role in facilitating complex synthetic pathways (Tsukamoto et al., 2007).
Mechanism of Action
Target of Action
These receptors could be involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have a variety of effects at the molecular and cellular level due to their various biological activities .
properties
IUPAC Name |
(1-amino-2,3-dihydroinden-1-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-10(7-12)6-5-8-3-1-2-4-9(8)10/h1-4,12H,5-7,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSCRKXSHFWZSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
213924-62-0 | |
Record name | (1-amino-2,3-dihydro-1H-inden-1-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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